![molecular formula C26H28N4O5 B2458159 {5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate CAS No. 946330-66-1](/img/structure/B2458159.png)
{5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
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Overview
Description
The compound {5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a complex organic molecule that features a combination of oxazole, triazole, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the oxazole and triazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include:
Oxazole formation: This can be achieved through cyclization reactions involving amides and α-haloketones.
Triazole formation: This often involves azide-alkyne cycloaddition (click chemistry) using copper(I) catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification methods such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
{5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate: can undergo various chemical reactions, including:
Oxidation: The phenyl groups can be oxidized to form quinones.
Reduction: The oxazole and triazole rings can be reduced under specific conditions.
Substitution: Electrophilic aromatic substitution can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenyl groups would yield quinones, while reduction of the oxazole and triazole rings would yield the corresponding reduced forms.
Scientific Research Applications
{5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its complex structure and potential biological activity.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of {5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
- (2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
Uniqueness
The uniqueness of {5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both isopropoxy and ethoxy groups on the phenyl rings can lead to unique interactions with molecular targets, potentially resulting in distinct pharmacological profiles.
Biological Activity
The compound {5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of the compound is C25H26N4O5, and it features a complex structure that includes an oxazole ring and a triazole moiety. The synthesis typically involves multi-step organic reactions optimized for yield and purity. The compound's structure is depicted as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. These interactions can modulate various biochemical pathways, leading to significant physiological effects. The compound may inhibit certain enzymes or receptors involved in critical signaling pathways.
Potential Targets:
- Enzymatic Inhibition : The compound may inhibit enzymes involved in metabolic pathways.
- Receptor Modulation : It could interact with receptors that regulate cellular responses.
Biological Activity and Pharmacological Effects
Recent studies have highlighted several pharmacological activities associated with this compound:
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which can protect cells from oxidative stress.
- Anti-inflammatory Effects : Research indicates that it may reduce inflammation by modulating cytokine production.
- Antitumor Properties : Preliminary studies suggest potential cytotoxic effects against various cancer cell lines.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds or derivatives:
Q & A
Q. What synthetic strategies are recommended for preparing this compound, and how can reaction conditions be optimized?
Basic
The synthesis involves multi-step reactions, typically starting with oxazole and triazole ring formation. For oxazole derivatives, a common approach uses 4-(propan-2-yloxy)benzaldehyde and methyl acetoacetate in the presence of a dehydrating agent (e.g., PTSA) and solvents like toluene . Triazole formation may employ copper-catalyzed azide-alkyne cycloaddition (CuAAC) . Optimization includes:
- Catalyst selection : p-Toluenesulfonic acid (PTSA) enhances oxazole cyclization efficiency .
- Solvent choice : Polar aprotic solvents (e.g., DMF) improve triazole yield .
- Temperature control : Oxazole formation often requires reflux (110–120°C), while triazole synthesis proceeds at room temperature .
Q. How can structural ambiguities in X-ray crystallography data be resolved for this compound?
Advanced
Crystallographic challenges include disorder in the propan-2-yloxy group or triazole ring due to rotational flexibility. Strategies:
- SHELXL refinement : Use restraints (e.g., SIMU, DELU) to model anisotropic displacement parameters for disordered regions .
- Twinning detection : Employ PLATON to identify twinning and refine using HKLF5 data in SHELXL .
- High-resolution data : Collect data at <1.0 Å resolution to resolve electron density ambiguities .
Q. What analytical techniques are critical for confirming purity and structural integrity?
Basic
- NMR spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., oxazole C=O at ~160 ppm, triazole CH3 at ~2.5 ppm) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]+) .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate bioactivity?
Advanced
SAR requires systematic modification of substituents:
- Oxazole moiety : Replace propan-2-yloxy with ethoxy or cyclopropoxy to assess steric effects .
- Triazole substitution : Introduce electron-withdrawing groups (e.g., -CF3) to test electronic impacts on receptor binding .
- In vitro assays : Use enzyme inhibition (e.g., kinase assays) or cell viability (MTT) to quantify activity changes .
Q. What computational tools are recommended for modeling intermolecular interactions in crystallography?
Advanced
- WinGX suite : Processes diffraction data, generates CIFs, and visualizes packing diagrams .
- Mercury (CCDC) : Analyzes hydrogen bonding (e.g., oxazole O…H-N triazole) and π-π stacking interactions .
- Diamond : Renders thermal ellipsoids for anisotropic displacement analysis .
Q. How can reaction mechanisms for key synthetic steps be experimentally validated?
Advanced
- Kinetic studies : Monitor oxazole formation via in situ IR (C=O stretch at ~1700 cm⁻¹) .
- Isotopic labeling : Use ¹⁵N-labeled azides in CuAAC to confirm triazole regiochemistry via ¹H-¹⁵N HMBC .
- Intermediate trapping : Isolate Schiff base intermediates in oxazole synthesis for LC-MS characterization .
Q. What strategies mitigate low yields in multi-step syntheses?
Advanced
- Protecting groups : Temporarily protect reactive sites (e.g., -OH) during triazole formation .
- Flow chemistry : Continuous flow systems improve oxazole cyclization efficiency by reducing side reactions .
- Catalyst recycling : Immobilize Cu catalysts on silica for reuse in CuAAC .
Q. How are stability and degradation profiles assessed under experimental conditions?
Basic
- Forced degradation : Expose the compound to heat (60°C), light (UV), and acidic/basic conditions, then analyze via HPLC .
- Kinetic stability : Monitor hydrolysis of the ester group in PBS (pH 7.4) at 37°C over 24–72 hours .
Q. What methods resolve discrepancies in biological activity data across studies?
Advanced
- Dose-response curves : Use nonlinear regression (GraphPad Prism) to calculate IC50 values and compare assay sensitivity .
- Meta-analysis : Pool data from enzyme assays (e.g., % inhibition at 10 µM) to identify outliers via Grubbs’ test .
Q. How can synthetic byproducts be identified and minimized?
Basic
Properties
IUPAC Name |
[5-methyl-2-(4-propan-2-yloxyphenyl)-1,3-oxazol-4-yl]methyl 1-(4-ethoxyphenyl)-5-methyltriazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O5/c1-6-32-21-13-9-20(10-14-21)30-17(4)24(28-29-30)26(31)33-15-23-18(5)35-25(27-23)19-7-11-22(12-8-19)34-16(2)3/h7-14,16H,6,15H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFOLZGCPLXKSAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)OCC3=C(OC(=N3)C4=CC=C(C=C4)OC(C)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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